2-Azido-4-methylbenzoic acid

CAS No.: 790684-90-1

Cat. No.: VC4127052

Molecular Formula: C8H7N3O2

Molecular Weight: 177.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 790684-90-1 |

|---|---|

| Molecular Formula | C8H7N3O2 |

| Molecular Weight | 177.16 |

| IUPAC Name | 2-azido-4-methylbenzoic acid |

| Standard InChI | InChI=1S/C8H7N3O2/c1-5-2-3-6(8(12)13)7(4-5)10-11-9/h2-4H,1H3,(H,12,13) |

| Standard InChI Key | CGZNTKQMTKGAMK-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C(=O)O)N=[N+]=[N-] |

| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)O)N=[N+]=[N-] |

Introduction

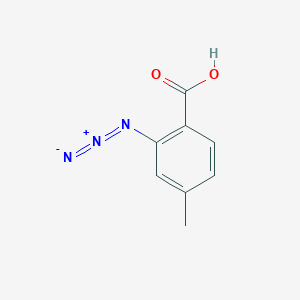

Chemical Structure and Fundamental Characteristics

2-Azido-4-methylbenzoic acid belongs to the class of aromatic azides, combining the carboxylic acid group’s acidity with the azide’s high reactivity. The methyl group at the para position introduces steric and electronic effects that influence solubility and reaction kinetics. Key structural attributes include:

-

Molecular Formula: C₈H₇N₃O₂

-

Molecular Weight: 177.16 g/mol

-

IUPAC Name: 2-Azido-4-methylbenzoic acid

-

SMILES: O=C(O)C1=CC=C(C)N=[N+]=[N-]C=C1

The azido group’s vibrational signature, observable via infrared spectroscopy, appears near 2100 cm⁻¹, a hallmark of asymmetric N₃ stretching . X-ray crystallography studies of analogous compounds, such as 2-(azidomethyl)benzoic acid, reveal planar aromatic systems with bond angles consistent with sp² hybridization at the carboxylic carbon .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 2-azido-4-methylbenzoic acid typically involves azide substitution on a halogenated precursor. A representative method, adapted from protocols for related azidobenzoic acids , proceeds as follows:

-

Starting Material: 2-Bromo-4-methylbenzoic acid.

-

Azidation: Reaction with sodium azide (NaN₃) in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C for 12–24 hours.

-

Workup: Acidification to precipitate the product, followed by purification via recrystallization or chromatography.

Reaction Equation:

This method yields approximately 70–85% purity, with further refinement needed for pharmaceutical applications .

Optimization and Challenges

-

Temperature Control: Excessive heat risks azide decomposition, necessitating precise thermal management.

-

Solvent Selection: Dimethyl sulfoxide (DMSO) enhances reaction rates but complicates product isolation due to high boiling points .

-

Safety Measures: Azides are shock-sensitive; inert atmospheres and small-scale batches mitigate explosion risks .

Physicochemical Properties

Experimental and theoretical data for 2-azido-4-methylbenzoic acid are summarized below:

The compound’s low water solubility necessitates organic solvents (e.g., ethyl acetate, dichloromethane) for most reactions. Its stability under ambient conditions is moderate, but prolonged storage requires desiccation and protection from light .

Applications in Research and Industry

Click Chemistry and Bioconjugation

The azido group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole linkages. This reaction is pivotal in:

-

Drug Delivery Systems: Conjugating targeting moieties to therapeutic agents .

-

Polymer Chemistry: Crosslinking polymers for hydrogels and nanomaterials .

Pharmaceutical Intermediates

2-Azido-4-methylbenzoic acid is a precursor to para-aminomethylbenzoic acid (PAMBA), an antifibrinolytic agent . Recent studies also explore its role in synthesizing multivalent ligands for melanoma targeting, demonstrating 350-fold affinity enhancements over monovalent analogs .

Materials Science

Azide-functionalized benzoic acids modify surface properties of metals and polymers, enhancing adhesion in coatings and composites .

Analytical Characterization

Modern techniques ensure precise identification and purity assessment:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume